2-Bromo-5-fluoro-3-iodobenzoic acid
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Overview
Description
2-Bromo-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzoic acid derivatives. For instance, starting from 2-bromo-3-fluorobenzoic acid, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Bromo-5-fluoro-3-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzoic acid in chemical reactions involves the reactivity of its halogen atoms and carboxylic acid group. The halogens can participate in electrophilic aromatic substitution, while the carboxylic acid group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-iodobenzoic acid: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-Bromo-5-fluoro-3-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex molecules and materials .
Biological Activity
2-Bromo-5-fluoro-3-iodobenzoic acid is an aromatic compound characterized by the presence of multiple halogen substituents, specifically bromine, fluorine, and iodine, attached to a benzoic acid framework. This unique structure suggests potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
- Molecular Formula : C7H3BrFIO2
- Molecular Weight : 344.90 g/mol
- Structure : The compound's tri-halogenated structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms play a crucial role in:
- Halogen Bonding : Enhancing binding affinity to biological targets.
- Covalent Interactions : The carboxylic acid group can form interactions with nucleophilic sites on proteins, potentially altering their function.
Anticancer Properties
Research indicates that halogenated compounds can exhibit anticancer activity by disrupting cellular processes. For example, certain derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of multiple halogens in this compound may enhance its efficacy as an anticancer agent due to increased lipophilicity and molecular interactions.
Study 1: Antimicrobial Evaluation
A study exploring the antimicrobial properties of various halogenated benzoic acids found that compounds similar to this compound exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitution in enhancing antibacterial activity.
Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of halogenated benzoic acids and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific substitutions led to increased apoptosis rates, suggesting that this compound could be a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Fluoro-5-iodobenzoic acid | Lacks bromine | Moderate antimicrobial activity |
5-Bromo-4-fluoro-2-iodobenzoic acid | Positional isomer | Enhanced anticancer properties |
2-Iodosobenzoic acid | Contains iodine but lacks others | Limited biological activity |
Properties
Molecular Formula |
C7H3BrFIO2 |
---|---|
Molecular Weight |
344.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
InChI Key |
LWNPAMKVGOGRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)I)F |
Origin of Product |
United States |
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